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Benzo[d]isothiazole-4-carboxylic acid

Cat. No.: B3378025
CAS No.: 1378831-60-7
M. Wt: 179.20
InChI Key: XSWJXMIWKAYUKN-UHFFFAOYSA-N
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Description

Contextualization within Isothiazole (B42339) and Benzothiazole (B30560) Chemistry

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. nih.gov The chemistry of isothiazoles has seen rapid progress since the successful synthesis of the parent isothiazole ring in 1956. nih.gov These compounds are aromatic and are considered important building blocks for new materials with interesting biological and electronic properties. nih.gov

The fusion of an isothiazole ring with a benzene (B151609) ring gives rise to benzisothiazole. The benzisothiazole core is found in a small number of natural products. nottingham.ac.uk In contrast, the isomeric benzothiazole system, where the nitrogen and sulfur atoms are separated by a carbon atom, is a much more common motif in a wide range of biologically active compounds and pharmaceuticals. mdpi.comwikipedia.org Benzothiazoles are prepared by various methods, most commonly by the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. mdpi.comthieme-connect.de

Benzo[d]isothiazole-4-carboxylic acid is a specific isomer of the benzisothiazole family. While extensive research exists for other isomers and derivatives, this particular substitution pattern has received significantly less attention in the scientific literature.

Significance of the Fused Ring System and Carboxylic Acid Moiety in Organic Synthesis

The benzo[d]isothiazole fused ring system is of significant interest due to the unique properties conferred by the isothiazole ring. The presence of both sulfur and nitrogen atoms imparts specific reactivity and potential for diverse functionalization. The fused aromatic ring further influences the electronic properties of the heterocyclic core.

The carboxylic acid moiety is one of the most important functional groups in organic chemistry. mdpi.com Its acidic nature and ability to participate in a wide array of chemical transformations make it a valuable handle in organic synthesis. Carboxylic acids can be converted into a variety of other functional groups, including esters, amides, and acyl halides, providing a gateway to more complex molecular architectures. The presence of a carboxylic acid group on the benzo[d]isothiazole scaffold offers a key site for derivatization, allowing for the exploration of structure-activity relationships in medicinal chemistry and materials science.

Historical Development of Related Heterocyclic Systems and their Synthetic Utility

The synthesis of the benzisothiazole ring system has been an area of active research. A variety of synthetic strategies have been developed to construct this heterocyclic core. These methods can be broadly categorized based on the starting materials and the bond-forming strategies employed.

One common approach involves the cyclization of appropriately substituted benzene derivatives. For instance, 3-substituted benzisothiazoles can be synthesized from readily available o-mercaptoacylphenones through a key cyclization step involving S-nitrosation and an intramolecular aza-Wittig reaction. nih.gov Another strategy utilizes the acid-catalyzed thermolysis of tert-butyl sulfoxides to generate 3-substituted aryl mdpi.comarkat-usa.orgisothiazoles. organic-chemistry.org

The synthesis of benzothiazoles, the more widely studied isomers, often involves the condensation of 2-aminothiophenol with various carbonyl compounds, including carboxylic acids, aldehydes, and acyl chlorides. mdpi.commdpi.comorganic-chemistry.org These reactions are often facilitated by acid catalysts or dehydrating agents. nih.gov Green chemistry approaches, such as the use of ionic liquids or microwave irradiation, have also been developed to improve the efficiency and environmental footprint of these syntheses. nih.govresearchgate.net

While these methods provide a general framework for the synthesis of benzisothiazole and benzothiazole derivatives, specific methodologies for the targeted synthesis of this compound are not well-documented in the literature.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound is notably sparse. A comprehensive search of the scientific literature reveals a significant lack of studies focused specifically on the synthesis, properties, and applications of this particular isomer. While there is a wealth of information on other substituted benzisothiazoles and the isomeric benzothiazole carboxylic acids, the 4-carboxylic acid derivative of benzo[d]isothiazole remains an underexplored chemical entity.

The primary unaddressed challenge, therefore, is the development of a robust and efficient synthetic route to access this compound. The general synthetic methods for benzisothiazoles may not be directly applicable or may lead to mixtures of isomers, necessitating tedious separation and purification steps. The electronic and steric effects of the carboxylic acid group at the 4-position could also influence the reactivity of the starting materials and the feasibility of certain cyclization strategies.

The lack of available research data presents a significant hurdle to understanding the fundamental chemical and physical properties of this compound. Detailed characterization, including spectroscopic data and reactivity profiles, is essential for its potential application in various fields.

Future research efforts should be directed towards establishing a reliable synthetic pathway to this compound. This would open the door to a thorough investigation of its properties and potential applications, for instance, as a building block in the synthesis of novel bioactive molecules or functional materials. The exploration of its coordination chemistry and derivatization through the carboxylic acid handle could also unveil new avenues of research.

Interactive Data Table: Properties of Related Benzothiazole Carboxylic Acids

Note: Data for this compound is not available. The table below presents data for related isomers to provide context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Benzothiazole-2-carboxylic acid3622-04-6C₈H₅NO₂S179.20106 (decomp.)
Benzothiazole-6-carboxylic acid3622-35-3C₈H₅NO₂S179.20245-251

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S B3378025 Benzo[d]isothiazole-4-carboxylic acid CAS No. 1378831-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzothiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-7-6(5)4-9-12-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWJXMIWKAYUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NSC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Benzo D Isothiazole 4 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of the Benzo[d]isothiazole-4-carboxylic Acid Skeleton

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnection points involve the carboxylic acid group and the bonds forming the isothiazole (B42339) ring.

A primary retrosynthetic step is the disconnection of the C4-carboxylic acid group via a functional group interconversion (FGI). This suggests a precursor such as Benzo[d]isothiazole-4-carbaldehyde, which can be oxidized to the desired acid. organic-chemistry.org Alternatively, hydrolysis of a corresponding nitrile or carboxamide derivative presents another viable pathway.

Further deconstruction of the Benzo[d]isothiazole core can be approached in several ways. The most common strategy involves the formation of the N-S bond in the final step. arkat-usa.org This leads back to a 2-mercaptobenzamide-type precursor. This precursor, in turn, can be disconnected into a 2-mercaptobenzoic acid derivative and an amine. An alternative disconnection breaks the C-S and N-C bonds, suggesting precursors like an ortho-haloarylamidine that can react with a sulfur source. arkat-usa.org These approaches highlight that the synthesis can be designed by building the isothiazole ring onto a pre-functionalized benzene (B151609) ring. arkat-usa.orgresearchgate.net

Conventional Synthetic Routes for the Benzothiazole (B30560) and Isothiazole Cores

The oxidative cyclization of thioamides, particularly thiobenzanilides, is a well-established method for forming the benzothiazole ring, often referred to as the Jacobson reaction. ijper.orgresearchgate.net This intramolecular reaction involves the formation of an S-N bond through the action of an oxidizing agent. Various oxidizing agents, including potassium ferricyanide, have been traditionally used. researchgate.net More recent methodologies have explored greener alternatives. For instance, thiobenzanilides can be cyclized using riboflavin (B1680620) as a photosensitizer under sunlight radiation. ijper.org Other oxidizing systems like SeO₂, ZrO₂, and KMnO₄ have also been reported to facilitate the conversion of thioamides to benzothiazoles in alkaline solutions. researchgate.net

This strategy is highly effective for synthesizing substituted benzothiazoles. The reaction proceeds via the formation of a radical cation on the aniline (B41778) ring, followed by cyclization onto the sulfur atom. nih.govresearchgate.net

The most prevalent and versatile method for synthesizing the benzothiazole core is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.govmdpi.comekb.eg This approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

When reacting with aldehydes, 2-aminobenzenethiol forms a Schiff base intermediate which then undergoes oxidative cyclization to yield the 2-substituted benzothiazole. mdpi.com A variety of catalytic systems have been developed to promote this reaction under mild and efficient conditions. nih.govresearchgate.net For example, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature provides excellent yields for both electron-rich and electron-poor aromatic aldehydes. mdpi.com

Condensation with carboxylic acids is another direct route to 2-substituted benzothiazoles. nih.govnih.gov This reaction typically requires a dehydrating agent or high temperatures. Polyphosphoric acid (PPA) is a common medium for this condensation, often requiring temperatures around 220 °C. nih.gov Milder conditions have been developed using catalysts like a mixture of methanesulfonic acid and silica (B1680970) gel or triphenyl phosphite (B83602) in tetrabutylammonium (B224687) bromide (TBAB). nih.govnih.gov

Table 1: Catalytic Systems for Benzothiazole Synthesis from 2-Aminobenzenethiol
ReactantCatalyst/ReagentConditionsKey AdvantagesReference
Aromatic AldehydesH₂O₂/HClEthanol, Room Temp.High yields, short reaction time, simple setup. mdpi.com
Carboxylic AcidsPolyphosphoric Acid (PPA)170–250 °CEffective for a range of acids. nih.gov
Carboxylic AcidsMeSO₃H/SiO₂140 °CReusable catalyst, good yields. nih.govnih.gov
Aromatic AldehydesCu(II)-containing nano-silica triazine dendrimerSolvent-freeHigh yields, short reaction time (15-90 min). mdpi.com
AldehydesNH₄ClMethanol-water, Room Temp.Green chemistry, recyclable catalyst, high yield. nih.gov

The construction of the specific benzo[d]isothiazole ring often relies on intramolecular cyclization where the N-S bond is formed. A prominent strategy starts with 2-mercaptobenzamides. nih.gov In a method developed by the Kanai group, these precursors undergo copper(I)-catalyzed intramolecular oxidative dehydrogenative cyclization using O₂ as the sole oxidant to produce benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov

Metal-free alternatives have also been explored to align with green chemistry principles. One such method employs KBr as a catalyst under an O₂ atmosphere to transform 2-mercaptobenzamides into the corresponding benzo[d]isothiazol-3(2H)-ones. nih.gov Furthermore, electrochemical methods provide a sustainable route, using constant-current electrolysis in an undivided cell to achieve the dehydrogenative cyclization of 2-mercaptobenzamides with H₂ as the only byproduct. nih.gov

Another pathway involves the reaction of ortho-haloarylamidines with elemental sulfur. This one-pot synthesis proceeds via an oxidative N-S/C-S bond formation, though it may require high temperatures (135 °C) and long reaction times. arkat-usa.org

Functional Group Introduction and Transformation Strategies at the C-4 Position

Once the core heterocyclic system is in place, the introduction or modification of the functional group at the C-4 position is the final key step towards the target molecule.

The oxidation of an aldehyde to a carboxylic acid is a fundamental and reliable transformation in organic synthesis. Should the synthetic route yield Benzo[d]isothiazole-4-carbaldehyde as a precursor, numerous oxidation methods are available. organic-chemistry.org

A variety of oxidizing agents can be employed for this purpose, ranging from classic reagents like potassium permanganate (B83412) (KMnO₄) to milder, more selective modern systems. N-heterocyclic carbene (NHC) organocatalysis offers an efficient method for the aerobic oxidation of aromatic aldehydes to their corresponding carboxylic acids under mild conditions. mdpi.com Other effective reagents include Oxone, which can be used as the sole oxidant, and pyridinium (B92312) chlorochromate (PCC) in catalytic amounts with a stoichiometric oxidant like H₅IO₆. organic-chemistry.org The choice of oxidant can be critical to avoid over-oxidation or reaction with other sensitive functional groups on the heterocyclic ring. scholaris.ca

Table 2: Common Reagents for the Oxidation of Aromatic Aldehydes to Carboxylic Acids
Oxidant/Catalytic SystemTypical ConditionsCharacteristicsReference
Potassium Permanganate (KMnO₄)Aqueous base or acidStrong, inexpensive, traditional reagent. chemicalbook.com
Oxone (Potassium Peroxymonosulfate)Aqueous/organic solvent mixturesMild, efficient, and simple protocol. organic-chemistry.org
N-Hydroxyphthalimide (NHPI)O₂ (air), organic solventOrganocatalytic, metal-free, aerobic oxidation. organic-chemistry.org
PCC (catalytic) / H₅IO₆Acetonitrile (B52724)Facile, quantitative conversion. organic-chemistry.org
N-Heterocyclic Carbene (NHC)Air/O₂, base (e.g., DBU)Organocatalytic, mild conditions, effective for heteroaromatic aldehydes. mdpi.com

Carbonylation Reactions and Other Carboxylic Acid Formation Routes

The introduction of a carboxylic acid moiety at the 4-position of the benzo[d]isothiazole scaffold is a critical step in the synthesis of the target compound. While direct carbonylation of the pre-formed benzo[d]isothiazole ring system is not extensively documented, several analogous transformations and precursor-based strategies can be inferred from the broader literature on aromatic carboxylation.

One potential, though less common, approach involves the use of ortho-lithiated species. For instance, a double lithiation strategy has been employed for the synthesis of benzo[d]isothiazoles from thioanisoles. arkat-usa.org This methodology involves the treatment of a substituted thioanisole (B89551) with an organolithium reagent, creating a lithiated intermediate that can then react with a suitable electrophile. arkat-usa.org While the cited study uses nitriles to form 3-substituted benzo[d]isothiazoles, it is conceivable that quenching the lithiated intermediate with carbon dioxide could introduce a carboxylic acid group. arkat-usa.org

Another strategy involves the synthesis of a precursor already containing the carboxylic acid group or a group that can be readily converted to it. For example, the synthesis of 2-substituted benzothiazoles has been achieved through the condensation of 2-aminobenzenethiol with various carboxylic acids. mdpi.comnih.gov A similar approach could be envisioned for this compound, starting from a suitably substituted aminothiophenol that already bears a carboxyl group. The development of efficient routes to such precursors is therefore of significant interest.

Modern and Sustainable Approaches in Synthesis

Recent advancements in organic synthesis have increasingly emphasized the development of environmentally benign and efficient methodologies. The synthesis of benzo[d]isothiazole derivatives has benefited from these trends, with a growing number of reports on green chemistry applications, novel catalytic systems, and energy-efficient reaction conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of benzo[d]isothiazole synthesis, this has translated into the use of safer solvents, the development of catalyst-free reactions, and the implementation of energy-saving techniques.

A notable trend is the move towards using water as a reaction solvent. orgchemres.org Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for green synthesis. For instance, the synthesis of benzothiazole and benzimidazole (B57391) derivatives has been successfully carried out in aqueous media. orgchemres.orgscispace.com The use of glycerol (B35011) as a green solvent has also been explored for the microwave-assisted synthesis of benzothiazole derivatives, offering a biodegradable and high-boiling medium. researchgate.net

Furthermore, the development of solvent-free reaction conditions represents a significant step towards greener synthesis. researchgate.netnih.govtsijournals.com These methods not only eliminate the need for potentially harmful organic solvents but also often lead to shorter reaction times and simpler work-up procedures. nih.govresearchgate.net For example, the synthesis of benzothiazole derivatives has been achieved under solvent-free conditions using a catalytic amount of silica-supported sodium hydrogen sulfate. nih.gov

Catalyst-Mediated and Metal-Free Synthetic Protocols

Both catalyst-mediated and metal-free synthetic protocols have been extensively developed for the construction of the benzo[d]isothiazole ring system, offering a diverse toolbox for chemists.

Catalyst-Mediated Synthesis:

Transition metal catalysts, particularly copper and nickel, have proven to be highly effective in the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.comnih.gov Copper(I)-catalyzed intramolecular N–S bond formation via oxidative dehydrogenative cyclization of 2-mercaptobenzamides is a prominent example. mdpi.comnih.gov Copper salts have also been utilized in cascade reactions involving the intermolecular reaction of 2-halobenzamides with elemental sulfur. mdpi.comnih.gov More recently, recyclable nano-nickel ferrite (B1171679) catalysts have been employed for similar transformations, highlighting a move towards more sustainable catalytic systems. mdpi.comnih.gov

Catalyst SystemPrecursor(s)Product TypeKey Features
Cu(I) salts2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesIntramolecular oxidative dehydrogenative cyclization. mdpi.comnih.gov
CuCl, CuBr₂2-Halobenzamides, S₈Benzo[d]isothiazol-3(2H)-onesIntermolecular cascade reaction. mdpi.comnih.gov
Nano-NiFe₂O₄2-Halobenzamides, S₈Benzo[d]isothiazol-3(2H)-onesRecyclable heterogeneous catalyst. mdpi.comnih.gov
CoPcS2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesHeterogeneous catalyst, aqueous media. mdpi.com

Metal-Free Synthesis:

The development of metal-free synthetic routes is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. Several metal-free methods for the synthesis of benzo[d]isothiazoles have been reported. arkat-usa.org These include Selectfluor-mediated transformations of 2-(methylsulfanyl)benzamides and cycloaddition reactions between benzynes and 1,2,5-thiadiazoles. arkat-usa.org Additionally, a one-pot synthesis from ortho-haloarylamidines and elemental sulfur has been described, although it requires high temperatures. arkat-usa.org Phosphorus trichloride (B1173362) has been used to promote the tandem cleavage, acylation, and cyclization of disulfides with carboxylic acids to yield benzothiazoles in a metal-free process. clockss.org

Reagent/MethodPrecursor(s)Product TypeKey Features
Selectfluor2-(Methylsulfanyl)benzamidesBenzo[d]isothiazolonesMetal-free transformation. arkat-usa.org
Benzyne cycloadditionBenzyne, 1,2,5-ThiadiazoleBenzo[d]isothiazolesTransition-metal-free cycloaddition. arkat-usa.org
Elemental Sulfurortho-Haloarylamidines, S₈Benzo[d]isothiazolesOne-pot oxidative N-S/C-S bond formation. arkat-usa.org
PCl₃Disulfides, Carboxylic acidsBenzothiazolesMetal-free tandem reaction. clockss.org

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter timeframes compared to conventional heating. researchgate.netias.ac.inijpbs.com The synthesis of benzo[d]isothiazole and related benzothiazole derivatives has been a fertile ground for the application of this technology. researchgate.nettsijournals.comias.ac.inijpbs.com

Microwave irradiation has been successfully employed for the one-pot synthesis of benzothiazole libraries. ias.ac.in For example, the cyclocondensation of 2-aminothiophenols with aldehydes can be efficiently promoted by microwave heating. ias.ac.in The combination of microwave assistance with green solvents like glycerol has been shown to be an effective and environmentally friendly approach for the synthesis of benzothiazole derivatives. researchgate.net

Solvent-free microwave-assisted synthesis further enhances the green credentials of a reaction. tsijournals.com The use of solid supports, such as zeolites, can facilitate these solvent-free reactions, providing a clean, fast, and efficient method for the preparation of substituted benzothiazoles. tsijournals.com

ReactionConditionsKey Advantages
Cyclocondensation of 2-aminothiophenols and aldehydesMicrowave-assisted, glycerolRapid, green solvent, good yields. researchgate.net
One-pot synthesis of benzothiazole librariesMicrowave-assistedGood to excellent yields, moderate to good analgesic activity of products. ias.ac.in
Synthesis of substituted benzothiazolesMicrowave-assisted, solvent-free, zeolite supportClean, fast, efficient, low cost, environmentally benign. tsijournals.com
Synthesis of benzo[d]isothiazol-3(2H)-onesCuBr₂-catalyzed, microwave irradiationFrom 2-iodobenzamides and S₈. mdpi.comnih.gov

Multicomponent Reactions Incorporating the Benzo[d]isothiazole Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. acs.orgnih.gov While specific MCRs for the direct synthesis of this compound are not prevalent in the literature, the principles of MCRs have been applied to the synthesis of related heterocyclic systems, suggesting potential avenues for future research.

For instance, the synthesis of functionalized thiazoles has been achieved through one-pot reactions involving acid chlorides, ammonium (B1175870) thiocyanate (B1210189), and α-bromocarbonyl compounds under solvent-free conditions. nih.gov Isocyanide-based multicomponent reactions are also a powerful tool for the synthesis of peptidomimetics and could potentially be adapted for the construction of complex molecules incorporating the benzo[d]isothiazole core. nih.gov The development of MCRs that directly assemble the benzo[d]isothiazole scaffold from simple, readily available starting materials would be a significant advancement in the field. mdpi.comorgchemres.org

Stereoselective and Regioselective Synthesis Considerations

In the synthesis of this compound, regioselectivity is a key consideration, ensuring the carboxylic acid group is introduced at the desired C4-position of the bicyclic ring system. Stereoselectivity is generally not a factor in the synthesis of the aromatic core itself, but it can become important when chiral centers are present in substituents.

The regioselective synthesis of benzo[d]isothiazole derivatives has been demonstrated in several studies. For example, the reaction of 2-(benzo[d]thiazol-2-yl)malononitrile with phosphorus pentasulfide proceeds in a regioselective manner to afford the corresponding thioamide derivative. scispace.comresearchgate.net This thioamide can then be used as a precursor for the synthesis of various functionalized thiazoles. scispace.comresearchgate.net The geometry of the resulting exocyclic double bond was determined to be the E-isomer. scispace.comresearchgate.net

Achieving regioselectivity in the initial construction of the benzo[d]isothiazole ring often relies on the use of appropriately substituted precursors. For instance, starting with a 2-amino-3-carboxybenzenethiol derivative would, in principle, lead to the desired 4-carboxylic acid product upon cyclization. The challenge then lies in the efficient and regioselective synthesis of these highly functionalized starting materials.

Visible-light-mediated reactions have also shown promise in achieving regioselective transformations. For example, the aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid-catalyzed ring-expansion, provides a two-step, one-pot synthesis of benzo[f] arkat-usa.orgmdpi.comthiazepine 1,1-dioxides. rsc.org While not directly leading to the target compound, this demonstrates the potential of photochemical methods to control the outcome of reactions involving the benzo[d]isothiazole core.

Chemical Reactivity and Mechanistic Investigations of Benzo D Isothiazole 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the benzo[d]isothiazole scaffold is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Its reactivity is characteristic of aromatic carboxylic acids, influenced by the electronic properties of the fused heterocyclic ring system.

The conversion of benzo[d]isothiazole-4-carboxylic acid to its corresponding esters is a fundamental transformation. This is typically achieved through acid-catalyzed esterification, also known as Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com

Alternatively, esters can be synthesized under milder conditions, for instance, through the reaction of the corresponding carboxylate with a primary alkyl halide in an SN2 reaction. youtube.com This method is particularly useful when the alcohol is not suitable as a solvent or when acid-sensitive functional groups are present in the molecule.

Table 1: Common Esterification Methods

Method Reagents Key Features
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl) Reversible reaction; often requires excess alcohol or water removal. masterorganicchemistry.comyoutube.com

The formation of amides from this compound is a crucial reaction for introducing nitrogen-containing functionalities and for constructing larger molecules, including peptide-like structures. Direct amidation can be achieved by activating the carboxylic acid. One common method involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with an amine. rsc.org

For more sensitive substrates, particularly in peptide synthesis, coupling reagents are employed to facilitate amide bond formation under mild conditions. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid. peptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and reduce racemization when coupling with chiral amines or amino acids. peptide.comluxembourg-bio.com More modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. mdpi.comresearchgate.net These methods are fundamental in medicinal chemistry for synthesizing biologically active amides and peptides. mdpi.comnih.gov

Table 2: Selected Amide Coupling Reagents

Reagent Description
Thionyl Chloride (SOCl₂) Converts carboxylic acid to a highly reactive acyl chloride. rsc.org
DCC/DIC Carbodiimides that activate the carboxylic acid for reaction with amines. peptide.com
HOBt Additive used with carbodiimides to suppress side reactions and racemization. peptide.comluxembourg-bio.com

The thermal stability of this compound and its propensity to undergo decarboxylation are important considerations in its synthesis, storage, and application. The thermal decomposition of carboxylic acids, in general, can proceed through various mechanisms depending on the molecular structure and reaction conditions. rsc.orgrsc.org For aromatic carboxylic acids like benzoic acid, thermal decomposition at high temperatures (e.g., 475-499 °C) can lead to the formation of carbon dioxide and the corresponding aromatic hydrocarbon (benzene in the case of benzoic acid). researchgate.net This process can involve both molecular and radical pathways. researchgate.net

Studies on the thermal decomposition of various carboxylic acids have shown that the reaction often occurs between approximately 500 and 650 K. rsc.orgrsc.org The stability and decomposition pathway of this compound would be influenced by the fused heterocyclic ring. The presence of the sulfur and nitrogen atoms in the isothiazole (B42339) ring can affect the electronic distribution and bond strengths within the molecule, potentially altering its thermal decomposition profile compared to simpler aromatic carboxylic acids. Specific studies on the decarboxylation of this compound are limited, but the general principles of aromatic carboxylic acid decomposition provide a framework for understanding its stability. researchgate.netnih.gov

The conversion of this compound into its acid halide or anhydride (B1165640) derivatives significantly enhances its reactivity as an acylating agent. Acid chlorides, for example, are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.gov These acid chlorides are highly reactive intermediates that can be used to synthesize a variety of esters and amides under mild conditions. rsc.orgnih.gov The reaction of the acid chloride with an alcohol or an amine is typically rapid and high-yielding. nih.govbyjus.com

Acid anhydrides can also be formed from the carboxylic acid. Symmetrical anhydrides can be prepared by reacting the carboxylic acid with a dehydrating agent. These anhydrides are also effective acylating agents, though generally less reactive than the corresponding acid chlorides. The use of these activated intermediates is a cornerstone of synthetic strategies involving the functionalization of the carboxylic acid group of this compound. Recently, deoxyfluorinating reagents have been used to directly synthesize acyl fluorides from carboxylic acids, which serve as versatile reagents for acylation reactions. beilstein-journals.org

Reactivity of the Benzo[d]isothiazole Heterocycle

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, allowing for the introduction of various functional groups onto the aromatic ring. masterorganicchemistry.comnih.gov In the case of this compound, the benzenoid ring is the site for such substitutions. The reactivity and regioselectivity of EAS reactions are governed by the electronic effects of the substituents already present on the ring.

The carboxylic acid group is a deactivating, meta-directing group. numberanalytics.com This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles compared to benzene (B151609). The deactivating nature of the carboxyl group can necessitate harsher reaction conditions for electrophilic substitution to occur. numberanalytics.com The directing effect of the carboxyl group favors substitution at the positions meta to it (positions 5 and 7).

Nucleophilic Attack and Ring Transformations of the Isothiazole Moiety

The isothiazole ring within the benzo[d]isothiazole framework, while aromatic, possesses sites susceptible to nucleophilic attack, leading to a variety of chemical transformations. The reactivity is often dictated by the substitution pattern on both the benzene and the isothiazole rings. For this compound, the electron-withdrawing nature of the carboxylic acid group can influence the electrophilicity of the heterocyclic ring.

Nucleophilic attack can occur at several positions. For instance, in related benzothiazole (B30560) systems, the carbon atom at the 2-position is susceptible to nucleophilic attack by species like water, which can initiate ring-opening. scholaris.ca By analogy, the C3 atom of the benzo[d]isothiazole ring is a potential site for nucleophilic addition.

Ring transformations are a significant aspect of benzo[d]isothiazole chemistry. These reactions often proceed via an initial nucleophilic attack, followed by ring-opening and subsequent re-cyclization. A notable transformation is the conversion of 1,3-benzoxathiin-4-one 1-oxides into benzo[d]isothiazolones through the action of amines. arkat-usa.org The proposed mechanism involves a nucleophilic attack by the amine on the carbonyl group, which leads to the opening of the oxathiinone ring to form an intermediate containing both an amide and a sulfenic acid. arkat-usa.org Subsequent intramolecular nucleophilic attack by the newly formed amide nitrogen onto the sulfur atom, followed by dehydration, yields the benzo[d]isothiazolone ring. arkat-usa.org

Furthermore, nucleophile-induced ring contraction has been observed in related, more complex systems like pyrrolo[2,1-c] nih.govmdpi.combenzothiazines, which can rearrange to form pyrrolo[2,1-b] arkat-usa.orgnih.govbenzothiazoles. semanticscholar.org This process is initiated by a nucleophilic attack that leads to the cleavage of a sulfur-carbon bond, followed by an intramolecular cyclization to form the more stable, contracted ring system. semanticscholar.org While this specific example involves a more complex fused system, it underscores the principle that nucleophilic attack can trigger profound skeletal rearrangements in sulfur-nitrogen heterocycles.

The synthesis of benzo[d]isothiazol-3-amines from 2-fluoro-benzonitrile derivatives also relies on a key nucleophilic aromatic substitution step, where a sulfide (B99878) source displaces the fluorine atom. arkat-usa.org

Table 1: Examples of Nucleophilic Reactions in Benzo[d]isothiazole Synthesis and Transformation

Starting Material/SystemNucleophileKey TransformationProduct TypeReference
2-Fluoro-benzonitrile derivativeSodium sulfideNucleophilic Aromatic SubstitutionBenzo[d]isothiazol-3-amine intermediate arkat-usa.org
1,3-Benzoxathiin-4-one 1-oxideAminesNucleophilic attack, ring-opening, and intramolecular cyclizationBenzo[d]isothiazolone arkat-usa.org
Pyrrolo[2,1-c] nih.govmdpi.combenzothiazineVarious aminesNucleophilic attack and ring contractionPyrrolo[2,1-b] arkat-usa.orgnih.govbenzothiazole semanticscholar.org
BenzothiazoleWaterNucleophilic attack at C2Ring-opened acylamidobenzene thiol scholaris.ca

Oxidative and Reductive Transformations of the Heterocycle

The sulfur atom in the isothiazole ring of this compound is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) or S,S-dioxides (sulfones). These oxidized derivatives often exhibit different chemical and biological properties compared to the parent heterocycle. For example, libraries of benzo[d]isothiazolone derivatives have been successfully oxidized to their corresponding 1,1-dioxide forms using reagents like tert-butyl nitrite (B80452) in the presence of oxygen. arkat-usa.org The resulting benzo[d]isothiazole 1,1-dioxides, such as the well-known saccharin (B28170) and its analogues, are an important class of compounds.

Oxidative conditions are also fundamental to many synthetic routes that form the benzo[d]isothiazole ring itself. Intramolecular oxidative dehydrogenative cyclization is a common strategy, employing 2-mercaptobenzamides as starting materials. nih.gov This can be achieved using various catalytic systems, including copper(I) catalysts with molecular oxygen as the oxidant, or metal-free conditions using potassium bromide and O2. nih.govmdpi.com Electrochemical methods have also emerged as a green alternative for achieving this oxidative N-S bond formation. nih.gov

A more drastic transformation is the oxidative ring-opening of the heterocycle. In the related benzothiazole system, treatment with a strong oxidizing agent like magnesium monoperoxyphthalate hexahydrate (MMPP) in alcoholic solvents leads to the cleavage of the thiazole (B1198619) ring. scholaris.ca The reaction ultimately yields an acylamidobenzene sulfonate ester, with the sulfur atom being oxidized to its highest oxidation state. scholaris.ca This suggests that the benzo[d]isothiazole ring could undergo a similar cleavage under potent oxidative stress.

Reductive transformations of the benzo[d]isothiazole system are less commonly documented but can be inferred from related structures. For instance, the carbonyl group of benzo[d]isothiazol-3(2H)-one derivatives can be targeted by reducing agents. The reduction of the N-S bond is also a potential pathway, which would lead to ring-opening to afford a 2-mercaptobenzamide derivative. This is essentially the reverse of the common oxidative cyclization synthesis.

Ring-Opening and Ring-Closing Reactions of the Fused System

The stability of the fused benzo[d]isothiazole ring system is significant, but it can be induced to undergo ring-opening or participate in ring-closing reactions under specific conditions. These transformations are crucial for both the synthesis of the heterocycle and its conversion into other molecular scaffolds.

Ring-Opening Reactions: Oxidative conditions can promote the cleavage of the isothiazole ring. As noted previously, the reaction of benzothiazoles with MMPP results in a ring-opening to form an acylamidobenzene sulfonate ester. scholaris.ca The proposed pathway involves an initial oxidation or nucleophilic attack that compromises the ring's integrity, leading to the cleavage of the C-S and N-S bonds. scholaris.ca

Ring-opening can also be a key step in ring expansion reactions. For example, the conversion of benzoisothiazol-3-one into 2,3-dihydro-4H-benzo[e] arkat-usa.orgnih.govthiazin-4-ones is proposed to proceed through an initial ring-opening in the presence of HI. mdpi.com This step forms a crucial disulfide intermediate, which then undergoes further reactions to form the expanded six-membered ring. mdpi.com

Ring-Closing Reactions (Cyclizations): The majority of syntheses for the benzo[d]isothiazole system are, by definition, ring-closing reactions. A prominent method is the intramolecular cyclization of 2-substituted benzamides.

From 2-Mercaptobenzamides: Intramolecular oxidative dehydrogenative cyclization is a widely used method to form the N-S bond and close the isothiazole ring. nih.gov

From 2-Halobenzamides: These precursors can react with a sulfur source, such as elemental sulfur (S8) or potassium thiocyanate (B1210189) (KSCN), in the presence of a transition-metal catalyst (e.g., copper). mdpi.comresearchgate.net The reaction proceeds via intermolecular C-S bond formation followed by an intramolecular N-S bond cyclization. mdpi.com

From 2-(Methylthio)benzamides: Treatment with an electrophilic fluorinating agent like Selectfluor can induce cyclization to form benzo[d]isothiazol-3(2H)-ones. nih.govmdpi.com

Another powerful ring-closing strategy is the intramolecular aza-Wittig reaction. This approach starts from o-mercaptoacetophenones, which are converted into an S-nitroso intermediate. arkat-usa.orgorganic-chemistry.org This intermediate then reacts with a phosphine (B1218219) reagent, leading to the formation of the benzo[d]isothiazole ring. arkat-usa.orgorganic-chemistry.org

Ring transformation reactions also feature ring-closing steps. The conversion of 1,3-benzoxathiin-4-one 1-oxides to benzo[d]isothiazolones involves a ring-opening followed by an intramolecular cyclization where the amide nitrogen attacks the sulfur atom to form the new five-membered ring. arkat-usa.org Similarly, photoinduced ring-opening of heterocyclic systems like thymine (B56734) can be followed by thermal ring-closure, illustrating a common reaction paradigm. rsc.org

Mechanistic Elucidation of Key Transformations

Proposed Reaction Mechanisms (e.g., Nucleophilic, Radical, SET Processes)

The transformations of this compound and its derivatives are governed by a range of reaction mechanisms, including nucleophilic, radical, and single-electron transfer (SET) processes.

Nucleophilic Mechanisms: Many reactions involving the benzo[d]isothiazole core proceed via nucleophilic pathways. The synthesis of 2-substituted benzothiazoles (a related system) from 2-aminothiophenol (B119425) and carboxylic acids often involves the activation of the carboxylic acid, for example with a Brønsted acid, to make it more susceptible to nucleophilic attack by the amino group, followed by cyclization. researchgate.net The Fischer esterification mechanism is relevant for reactions involving the carboxylic acid moiety itself, where protonation of the carbonyl oxygen enhances its electrophilicity for attack by an alcohol. libretexts.org

Aza-Wittig reactions used in the synthesis of 3-substituted benzo[d]isothiazoles are classic examples of nucleophilic cyclization, where an in-situ generated iminophosphorane attacks a carbonyl or equivalent group. arkat-usa.orgorganic-chemistry.org

Radical Mechanisms: Radical pathways are particularly evident in oxidative cyclization reactions. For instance, a Co(II)-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones is proposed to proceed through the formation of a thiyl radical intermediate. nih.gov The Co(II) catalyst is first oxidized to Co(III), which then abstracts a hydrogen atom from the thiol group of 2-mercaptobenzamide to generate the thiyl radical, which subsequently cyclizes. nih.gov The involvement of aryl radical cations has also been suggested as a key step in the intramolecular cyclization of thiobenzamides to form the benzothiazole ring system under mild conditions. mdpi.com

Single-Electron Transfer (SET) Processes: The use of reagents like Selectfluor in the synthesis of benzo[d]isothiazolones from 2-(methylthio)benzamides suggests a mechanism that could involve a single-electron transfer. nih.govmdpi.comarkat-usa.org The reaction is proposed to initiate with the formation of a transient fluorosulfonium salt. nih.govmdpi.com This highly reactive species can then undergo cyclization. While often depicted as an ionic pathway, the generation of such high-energy intermediates can also be indicative of underlying SET events, leading to radical cation intermediates that drive the reaction forward.

Role of Intermediates in Reaction Pathways

The transformations of benzo[d]isothiazole derivatives often proceed through a series of reactive intermediates that are not isolated but are crucial for the reaction outcome.

Key Reaction Intermediates:

Intermediate TypeFormation ContextRole in ReactionReference(s)
Thiyl Radical Co(II)-catalyzed oxidation of 2-mercaptobenzamides.Undergoes intramolecular cyclization to form the N-S bond. nih.gov
Disulfide Intermediate KBr-catalyzed oxidation of 2-mercaptobenzamides; Ring-expansion of benzoisothiazol-3-one.Believed to be a key intermediate in the path to the cyclized product or the ring-expanded product. mdpi.com
Fluorosulfonium Salt Reaction of 2-(alkylthio)benzamides with Selectfluor.A highly reactive species that facilitates intramolecular cyclization to the isothiazolone. nih.govmdpi.com
N-Acylnitrenium Ion Oxidation of amides with hypervalent iodine reagents like PIFA.The electrophilic nitrogen center is attacked intramolecularly by the sulfur atom to form the heterocyclic ring. arkat-usa.org
S-Nitroso Intermediate Reaction of o-mercaptoacetophenones with a nitrosating agent.Precursor for the intramolecular aza-Wittig reaction upon treatment with a phosphine. arkat-usa.orgorganic-chemistry.org
Sulfonate Ester Oxidative ring-opening of benzothiazole with MMPP.A stable, isolable intermediate indicating that ring-opening precedes the final oxidation of sulfur. scholaris.ca
Rhodacycle Rhodium-catalyzed oxidative annulation of benzimidates with sulfur.A metallacyclic intermediate confirmed by DFT calculations, which subsequently reacts with sulfur to form the N-S bond. arkat-usa.org

These intermediates highlight the diverse electronic processes at play. For example, the formation of a disulfide intermediate during KBr-catalyzed oxidative cyclization suggests that the reaction may proceed through intermolecular dimerization before the final intramolecular cyclization. mdpi.com In the oxidative ring-opening of benzothiazoles, the isolation of a sulfonate ester intermediate provided critical insight, demonstrating that the cleavage of the heterocyclic ring occurs before the sulfur atom is fully oxidized. scholaris.ca Similarly, the trapping of a fluorosulfonium salt intermediate in reactions with Selectfluor confirms its role as the key activated species driving the cyclization. nih.govmdpi.com

Computational and Theoretical Chemistry Aspects of Benzo D Isothiazole 4 Carboxylic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the preferred spatial orientations of functional groups. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry and energy.

The precise molecular structure of Benzo[d]isothiazole-4-carboxylic acid in its ground state can be determined theoretically through geometry optimization. This computational process seeks the minimum energy conformation on the potential energy surface. Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed for this purpose. researchgate.netnih.gov

DFT methods, particularly those using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), have been shown to provide results that are in excellent agreement with experimental data for related benzothiazole (B30560) systems. researchgate.netmdpi.com These methods are often paired with basis sets such as 6-311G(d,p) to ensure a high level of accuracy. nih.gov Ab initio methods, while computationally more demanding, offer a rigorous, first-principles approach to geometry optimization. nih.gov Studies on analogous structures have demonstrated that DFT-calculated bond lengths and angles are consistent and reliable. researchgate.netmdpi.com For instance, calculations on 2-(4-methoxyphenyl)benzo[d]thiazole revealed that bond lengths calculated by HF methods are slightly shorter than those obtained by DFT methods, though bond angles remain consistent between the two approaches. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized geometry represents a true energy minimum. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole Skeleton Note: Data is based on calculations for the related compound 2-(4-methoxyphenyl)benzo[d]thiazole as a representative model, calculated at the B3LYP/6-311G(d,p) level. Specific values for this compound would require dedicated calculations.

ParameterBond/AngleCalculated Value
Bond LengthC-S1.75 Å
C=N1.31 Å
C-C (Aromatic)1.39 - 1.41 Å
C-C (Carboxyl)1.50 Å
C=O1.22 Å
O-H0.97 Å
Bond AngleC-S-C89.5°
S-C-N115.0°
C-N=C111.5°
O=C-O123.0°

The carboxylic acid group (-COOH) attached to the benzo[d]isothiazole ring is not static; it can rotate around the single bond connecting it to the aromatic ring. This rotation gives rise to different conformers, each with a distinct energy level. Conformational analysis is crucial for identifying the most stable arrangement and the energy barriers that separate these conformers.

For similar molecules like thiazole-2-carboxylic acid, studies have identified distinct conformers based on the orientation of the hydroxyl (-OH) group within the carboxylic moiety. nih.gov Typically, a trans conformer, where the O-H bond points away from the C=O bond, is analyzed against a cis conformer. In the case of this compound, the most stable conformer would likely be stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen and the isothiazole (B42339) nitrogen atom. Computational methods can map the potential energy surface as a function of the dihedral angle of the carboxylic acid group, revealing the energy minima corresponding to stable conformers and the transition states between them. For thiazole-2-carboxylic acid, one conformer was found to be significantly more abundant, with a second, less stable conformer also present. nih.gov The energy difference between such conformers is typically in the range of a few kcal/mol.

Table 2: Illustrative Conformational Energy Profile Note: This table presents hypothetical energy data for potential conformers of this compound to illustrate the concept. Actual values require specific quantum chemical calculations.

ConformerDescriptionRelative Energy (kcal/mol)Population (%)
Conformer AO-H oriented towards isothiazole N (intramolecular H-bond)0.00~95%
Conformer BO-H oriented away from isothiazole N2.5~5%
Transition StateRotational barrier between A and B5.0-

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical behavior. Computational chemistry allows for the calculation of various descriptors that quantify reactivity, such as frontier molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mgesjournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgmdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For benzothiazole derivatives, the HOMO is typically localized on the electron-rich benzothiazole ring system, while the LUMO may be distributed across the entire molecule, including the substituent groups. mgesjournals.com The introduction of different functional groups can tune the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.comnih.gov

Table 3: Representative Frontier Orbital Energies for Benzothiazole Derivatives Note: Values are sourced from DFT calculations on various benzothiazole derivatives and serve as illustrative examples. mdpi.comresearchgate.net

Compound SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Substituted Benzothiazole 1-5.59-1.953.64
Substituted Benzothiazole 2-5.58-1.883.70
Substituted Benzothiazole 3-6.18-3.352.83
Substituted Benzothiazole 4-5.52-1.923.60

A Molecular Electrostatic Potential (MEP or ESP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It is calculated by determining the interaction energy of a positive point charge with the molecule's nuclei and electrons at various points on the electron density surface. wuxiapptec.com The MEP map is color-coded to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

For this compound, the MEP map would be expected to show a high negative potential (red or yellow) around the electronegative oxygen atoms of the carboxylic group and the nitrogen atom of the isothiazole ring. Conversely, a region of high positive potential (blue) would be located around the acidic hydrogen of the hydroxyl group, highlighting its susceptibility to deprotonation. wuxiapptec.com This visual tool is invaluable for predicting intermolecular interactions and identifying reactive sites. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These indices include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) quantifies the resistance of a molecule to changes in its electron distribution. It is approximated as half the HOMO-LUMO energy gap: η ≈ (E_LUMO - E_HOMO) / 2. A harder molecule has a larger energy gap and is less reactive. scirp.org

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). A softer molecule is more polarizable and more reactive. scirp.org

The Electrophilicity Index (ω) measures the energy stabilization of a system when it acquires additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile. researchgate.net

These descriptors are powerful for comparing the reactivity of different molecules within a series. For instance, in studies of benzothiazole derivatives, compounds with lower hardness and higher softness values were identified as being more reactive. scirp.org

Table 4: Calculated Global Reactivity Descriptors for a Benzothiazole Derivative Note: Data is based on a representative benzothiazole derivative to illustrate the typical range of these values. scirp.orgresearchgate.net

DescriptorFormulaRepresentative ValueUnit
Chemical Hardnessη ≈ (E_LUMO - E_HOMO) / 21.82eV
Chemical SoftnessS = 1 / η0.275eV⁻¹
Electrophilicity Indexω = μ² / 2η (where μ is electronic chemical potential)1.55eV

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for elucidating complex reaction mechanisms. It allows researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and its structure provides invaluable insight into the bond-forming and bond-breaking processes.

The theoretical investigation of a reaction mechanism typically involves the following steps:

Geometry Optimization: The three-dimensional structures of all species involved (reactants, intermediates, products, and transition states) are optimized to find their lowest energy conformation.

Frequency Calculation: Vibrational frequency calculations are performed to characterize these optimized structures. A stable molecule (reactant, product, intermediate) will have all real (positive) vibrational frequencies, while a transition state is uniquely identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

While specific computational studies on the reaction mechanisms involving this compound are not extensively documented, the principles can be illustrated by mechanisms proposed for the synthesis of the core benzo[d]isothiazole ring system. For instance, the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides via copper-catalyzed intramolecular N–S bond formation has been proposed to proceed through an oxidative dehydrogenative cyclization. mdpi.com Similarly, DFT calculations have been used to support the mechanism of rhodium-catalyzed oxidative annulation for forming benzo[d]isothiazole derivatives, involving steps like a Rh(I)/Rh(III) redox reaction. arkat-usa.org

These computational approaches can be used to model hypothetical reactions of this compound, such as its esterification or amidation at the carboxylic acid group. By calculating the energy profile, one could predict the feasibility of the reaction and understand the electronic effects of the benzo[d]isothiazole core on the reactivity of the carboxyl group.

Table 1: Illustrative Example of a Calculated Reaction Energy Profile This table presents hypothetical energy values for a generic reaction step involving a benzo[d]isothiazole derivative, as would be determined by DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials0.00
TS1Transition State+25.5
IntermediateTransient Species+5.2
TS2Transition State+15.8
ProductsFinal Products-10.7

Note: The data in this table is illustrative and does not represent experimentally validated results for this compound. It serves to show the typical output of a computational study on reaction mechanisms.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For Benzo[d]isothiazole-4-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals.

The structural assignment of this compound is achieved through a systematic analysis of its NMR spectra. While specific experimental data for this exact compound is not widely published, its spectral characteristics can be reliably predicted based on data from closely related benzo[d]isothiazole derivatives and the known effects of substituents on aromatic systems. nih.govresearchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the benzene (B151609) ring (H5, H6, and H7) and a broad singlet at a significantly downfield shift (typically >12 ppm) for the carboxylic acid proton. mdpi.com The ¹³C NMR spectrum will display signals for the eight carbon atoms of the molecule, with the carboxyl carbon appearing at the lowest field (~165-185 ppm) and the quaternary carbons showing distinct chemical shifts. libretexts.org The solvent used, such as DMSO-d₆ or CDCl₃, can influence the chemical shifts, particularly for the acidic proton due to differences in hydrogen bonding. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table presents predicted chemical shifts (δ) in ppm. Predictions are based on analogous structures and established substituent effects. Actual experimental values may vary.

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Rationale for Prediction
3-~160-165C=N bond in the isothiazole (B42339) ring.
3a-~150-155Quaternary carbon at the ring junction.
4-~130-135Aromatic carbon bearing the carboxylic acid group.
5~8.0-8.2~125-128Deshielded by the adjacent carboxylic acid group.
6~7.5-7.7~128-130Typical aromatic region.
7~7.8-8.0~124-126Influenced by the adjacent heteroatoms.
7a-~120-123Quaternary carbon at the ring junction.
-COOH>12~168-172Typical range for carboxylic acid C=O. libretexts.org

2D NMR Techniques: 2D NMR experiments are essential for confirming the assignments made from 1D spectra. nih.govresearchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks are expected between H5 and H6, and between H6 and H7, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of the protonated carbons (C5, C6, C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for identifying the quaternary carbons and piecing together the molecular framework. nih.gov Key expected HMBC correlations would include:

H5 correlating to the carboxyl carbon (-C OOH) and the ring junction carbon C7a.

H7 correlating to C5 and the other ring junction carbon C3a.

The carboxylic acid proton (-COOH ) potentially correlating to C4 and C5.

The benzo[d]isothiazole bicyclic system is inherently planar. The primary conformational feature of interest in solution is the orientation of the 4-carboxylic acid group relative to this plane. This orientation can be influenced by factors such as the solvent, concentration, and pH, which affect intermolecular and intramolecular hydrogen bonding.

In non-polar solvents, carboxylic acids tend to form hydrogen-bonded dimers. rsc.org In polar, protic solvents, the acid group will interact strongly with solvent molecules. Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to probe through-space proximities. A NOESY experiment could potentially show a correlation between the carboxylic acid proton and the H5 proton, providing direct evidence for their spatial closeness and helping to define the preferred conformation of the -COOH group.

Computational chemistry methods, such as Density Functional Theory (DFT), serve as a powerful complementary tool to predict the lowest-energy conformation and to support experimental NMR and optical data. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and offering structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. mdpi.com For this compound, HRMS is used to confirm its molecular formula, C₈H₅NO₂S.

Calculated Exact Mass Data

Molecular FormulaIon TypeCalculated Exact Mass (m/z)
C₈H₅NO₂S[M]⁺• (Radical Cation)179.00410
[M+H]⁺ (Protonated)180.01192
[M-H]⁻ (Deprotonated)178.00355

An experimentally determined mass that matches one of these calculated values to within a few parts per million provides unequivocal confirmation of the compound's elemental composition.

For the protonated molecule ([M+H]⁺, m/z 180.01), common fragmentation pathways would likely involve initial losses from the carboxylic acid group.

Plausible Fragmentation Pathway for [M+H]⁺ of this compound

Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Proposed Structure of Loss/Fragment
180.01H₂O (18.01)162.00Loss of water from the carboxylic acid group to form an acylium ion.
180.01CO₂ (43.99)136.02Decarboxylation to yield the benzo[d]isothiazole cation.
162.00CO (27.99)134.01Loss of carbon monoxide from the acylium ion.
136.02HCN (27.01)109.01Cleavage of the isothiazole ring.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The spectrum arises from the absorption (IR) or scattering (Raman) of light corresponding to the molecule's specific vibrational frequencies.

The spectrum of this compound would be dominated by characteristic vibrations of the carboxylic acid group and the aromatic bicyclic system. researchgate.netspectroscopyonline.com

O-H Stretch: The carboxylic acid O-H bond gives rise to a very broad and strong absorption in the IR spectrum, typically centered in the 2500–3300 cm⁻¹ region, due to extensive hydrogen bonding. libretexts.orgspectroscopyonline.com

C-H Stretch: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1680–1720 cm⁻¹. Its position is slightly lowered from a typical aliphatic acid due to conjugation with the aromatic ring. libretexts.org

C=C and C=N Stretches: The fingerprint region (below 1650 cm⁻¹) will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the benzo[d]isothiazole ring system, typically in the 1400–1650 cm⁻¹ range. researchgate.netresearchgate.net

C-O Stretch and O-H Bend: The C-O stretch and O-H in-plane bend of the carboxylic acid group are expected in the 1210–1440 cm⁻¹ region. A characteristic broad O-H out-of-plane bend often appears near 920 cm⁻¹.

Predicted Key Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretch (H-bonded)2500-3300Strong, BroadWeak
Aromatic C-H stretch3000-3100MediumStrong
C=O stretch1680-1720Very StrongMedium
Aromatic C=C/C=N stretches1400-1650Medium-StrongMedium-Strong
C-O stretch1210-1320StrongWeak
O-H bend (out-of-plane)~920Medium, BroadWeak

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring system, which may be weak or absent in the IR spectrum. rsc.org

Vibrational Analysis for Functional Group Identification and Structural Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and confirmation of molecular structure. For this compound, the spectra would be a composite of the vibrational modes of the benzisothiazole ring and the carboxylic acid group.

The carboxylic acid functional group presents several characteristic bands in the IR spectrum. spectroscopyonline.com A very broad and strong absorption is anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, which is typically broadened by intermolecular hydrogen bonding between molecules, often forming dimers in the solid state. spectroscopyonline.comlibretexts.org The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak between 1710 and 1680 cm⁻¹, with the conjugation to the aromatic ring potentially lowering the frequency. spectroscopyonline.com Additionally, the C-O stretching and O-H bending vibrations would appear in the fingerprint region, typically between 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. spectroscopyonline.com

The benzisothiazole ring system contributes its own set of characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the heterocyclic and benzene rings would result in a series of medium to strong bands in the 1640-1400 cm⁻¹ region. researchgate.netresearchgate.net The presence of the sulfur atom in the isothiazole ring will also give rise to C-S stretching vibrations, though these are often weak and can be difficult to assign definitively from the fingerprint region. researchgate.net

In Raman spectroscopy, complementary information is obtained. While the O-H stretch is typically weak, the C=O stretch of the carboxylic acid and the aromatic ring vibrations of the benzisothiazole system are expected to show strong signals. rsc.orgias.ac.in The symmetric breathing modes of the aromatic rings are particularly Raman-active and provide structural confirmation.

Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman) Functional Group
O-H Stretch 3300-2500 (very broad, strong) Weak Carboxylic Acid
Aromatic C-H Stretch 3100-3000 (medium) Strong Benzisothiazole
C=O Stretch 1710-1680 (strong) Strong Carboxylic Acid
C=C/C=N Ring Stretch 1640-1400 (medium-strong) Strong Benzisothiazole
C-O Stretch 1320-1210 (strong) Medium Carboxylic Acid
O-H Bend 960-900 (broad, medium) Weak Carboxylic Acid

Computational IR Spectra Validation

To complement experimental findings, computational methods such as Density Functional Theory (DFT) are invaluable for validating spectral assignments. mdpi.comresearchgate.net By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical IR spectrum can be generated. researchgate.netresearchgate.net Computational studies on related benzothiazole (B30560) derivatives have demonstrated that methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict vibrational modes. mdpi.com

These theoretical spectra aid in the precise assignment of complex vibrational bands that may overlap in the experimental spectrum. A comparison between the computed and experimental spectra can confirm the proposed structure. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, thereby improving the correlation with experimental data. researchgate.net The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry represents a true energy minimum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transition Studies and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the extended π-system of the benzisothiazole ring conjugated with the carboxylic acid group. The absorption spectra of benzothiazole derivatives typically exhibit intense absorption bands corresponding to π→π* transitions. mdpi.com For this compound, one would expect strong absorption bands in the UV region. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity. academie-sciences.fr

The electronic spectra of similar benzothiazole compounds show characteristic absorptions. researchgate.netresearchgate.net The presence of the carboxylic acid group, which can act as both an electron-withdrawing group and a hydrogen-bonding site, will modulate the electronic structure and thus the absorption spectrum compared to unsubstituted benzisothiazole. Studies on related molecules show that the primary electronic transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.org

Time-Dependent DFT (TD-DFT) for Excited State Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra by calculating the energies of the excited states. researchgate.netscirp.org This method can be used to simulate the UV-Vis spectrum of this compound, providing theoretical validation for the experimentally observed electronic transitions. scirp.org

TD-DFT calculations, often performed using functionals like B3LYP or CAM-B3LYP, can determine the vertical excitation energies, oscillator strengths, and the nature of the transitions (e.g., HOMO→LUMO, HOMO-1→LUMO). scirp.orgresearchgate.net This analysis helps to assign the observed absorption bands to specific electronic excitations within the molecule. For instance, calculations on similar aromatic and heterocyclic systems have successfully correlated theoretical predictions with experimental spectra, providing a deeper understanding of their photophysical properties. researchgate.net

Table 2: Predicted Electronic Transitions for this compound via TD-DFT

Transition Predicted λ_max (nm) Oscillator Strength (f) Nature of Transition
S₀ → S₁ (Predicted) (Predicted) π → π* (HOMO → LUMO)
S₀ → S₂ (Predicted) (Predicted) π → π*

Note: Specific values require a dedicated computational study.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure would precisely define bond lengths, bond angles, and the planarity of the benzisothiazole ring system. mdpi.com A key feature of interest would be the intermolecular interactions, particularly the hydrogen bonding pattern established by the carboxylic acid groups. It is highly probable that the molecules would form hydrogen-bonded dimers, with two molecules linked via their carboxylic acid moieties. nih.gov The crystal packing would also be dictated by π-π stacking interactions between the aromatic benzisothiazole rings. X-ray diffraction studies on other benzothiazole derivatives have provided detailed insights into these non-covalent interactions that govern the supramolecular architecture. mdpi.comnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and assessing purity. nih.gov For this compound, a silica (B1680970) gel plate would be a suitable stationary phase. impactfactor.org The choice of mobile phase would depend on the polarity of the compound; a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would likely be effective. rsc.org The position of the spot, represented by the retardation factor (R_f), would be visualized under UV light due to the aromatic nature of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of the compound. lcms.czwaters.com For LC, a reversed-phase column (e.g., C18) would be appropriate, with a mobile phase consisting of an aqueous component (with an acid modifier like formic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz The mass spectrometer, likely using an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high resolution of MS allows for the confirmation of the elemental composition. japsonline.com LC-MS is particularly useful for analyzing reaction mixtures and identifying any impurities or byproducts. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) may be less suitable for the direct analysis of this compound due to its low volatility and the polar nature of the carboxylic acid group. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester) could enable GC-MS analysis if required.

Table 3: Chromatographic Methods for the Analysis of this compound

Technique Stationary Phase Typical Mobile Phase/Conditions Detection Method
TLC Silica Gel Hexane/Ethyl Acetate or Dichloromethane/Methanol UV Light (254 nm)
LC-MS C18 Reversed-Phase Water/Acetonitrile with Formic Acid ESI-MS (Positive/Negative Ion Mode)
GC-MS Capillary Column (e.g., DB-5) Temperature Gradient (after derivatization) Electron Ionization Mass Spectrometry

Applications of Benzo D Isothiazole 4 Carboxylic Acid in Chemical Synthesis and Materials Science

A Versatile Building Block in Organic Synthesis

The reactivity of the isothiazole (B42339) ring, combined with the functional handle of the carboxylic acid group, makes Benzo[d]isothiazole-4-carboxylic acid a valuable starting point for the synthesis of more elaborate molecules. Its utility is particularly evident in its capacity to serve as a precursor for a variety of heterocyclic systems and its integration into multi-step synthetic pathways.

Precursor for More Complex Heterocyclic Systems

The this compound scaffold is a key intermediate in the generation of a diverse array of more complex heterocyclic structures. The inherent reactivity of the isothiazole nucleus, coupled with the versatile carboxylic acid functionality, allows for a range of chemical transformations. For instance, the carboxylic acid group can be readily converted into other functional groups such as amides, esters, and acyl chlorides, which can then participate in cyclization reactions to form new fused ring systems.

While direct examples showcasing this compound as a starting material for more complex heterocycles are not extensively documented in publicly available research, the general principles of heterocyclic chemistry suggest its potential. For example, derivatives of benzo[d]isothiazoles have been synthesized through various methods, including the cyclization of substituted phenyl substrates. researchgate.net The presence of the carboxylic acid at the 4-position offers a strategic site for annulation reactions, potentially leading to novel polycyclic aromatic systems with unique electronic and photophysical properties. The synthesis of Schiff bases from benzo[d]isothiazole derivatives further highlights the capability of this scaffold to be elaborated into more complex structures. nih.govbohrium.com

Role in Multi-Step Synthetic Sequences

The incorporation of this compound into multi-step synthetic sequences allows for the construction of highly functionalized molecules. Its robust nature often permits it to be carried through several reaction steps without decomposition, making it a reliable building block. The carboxylic acid moiety can be protected and deprotected as needed, allowing for selective reactions at other positions of the molecule.

Multi-step syntheses involving benzothiazole (B30560) analogues have been reported, demonstrating the feasibility of such synthetic strategies. nih.gov For example, the synthesis of polyfunctionalized benzo[d]thiazoles has been achieved through a sequence involving esterification, amine protection, nitro group reduction, and bromination, followed by cyclization. nih.gov Although this example pertains to a benzothiazole, the principles are transferable to the benzo[d]isothiazole system. The strategic placement of the carboxylic acid in this compound provides a handle for linking to other molecular fragments or for directing further chemical modifications in a controlled manner.

Potential in Materials Science

The unique electronic and structural characteristics of the benzo[d]isothiazole core suggest its potential utility in the field of materials science. The aromatic nature of the fused ring system, combined with the presence of heteroatoms, can impart desirable properties for applications in polymers, organic electronics, and photocatalysis.

Monomer or Intermediate for Polymer Synthesis (e.g., functional polymers)

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a stable heterocyclic core, makes it a candidate as a monomer or an intermediate in the synthesis of functional polymers. The carboxylic acid can be utilized for polymerization reactions such as polycondensation to form polyesters or polyamides. The resulting polymers would incorporate the benzo[d]isothiazole unit into their backbone, potentially leading to materials with enhanced thermal stability, specific electronic properties, or other desirable characteristics.

While direct polymerization of this compound is not prominently reported, the synthesis of polymers from related benzothiazole and isothiazole derivatives is known. For instance, poly(benzothiazole)s have been synthesized by the direct polycondensation of dicarboxylic acids with 2,5-diamino-1,4-benzenedithiol dihydrochloride. mdpi.com This demonstrates the principle of incorporating such heterocyclic units into polymer chains to achieve high-performance materials.

Applications in Organic Electronics and Photonic Devices

The electron-deficient nature of the isothiazole ring suggests that materials derived from this compound could find applications in organic electronics. Thiazole-based organic semiconductors have been investigated for their use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). cas.orguni.lu The benzo[d]isothiazole unit, with its extended π-conjugation, could contribute to the charge transport properties of organic materials.

The carboxylic acid group provides a convenient point for chemical modification, allowing for the tuning of the electronic properties of the molecule. For instance, it can be converted to ester or amide derivatives to modify solubility and film-forming properties, which are crucial for device fabrication. While specific studies on this compound in electronic devices are scarce, the broader class of thiazole-containing materials shows significant promise in this area. cas.orguni.lu

Development of Photocatalysts based on Isothiazole Scaffolds

Isothiazole-containing compounds have been explored for their potential in photocatalysis. The presence of sulfur and nitrogen heteroatoms can influence the electronic structure of the molecule, facilitating photoinduced electron transfer processes. For example, thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs) have been synthesized and shown to be effective photocatalysts for the degradation of organic pollutants. researchgate.netmdpi.com These materials leverage the electron-accepting nature of the thiazole-containing core to promote the separation of photogenerated charge carriers. researchgate.net

Furthermore, the photocatalytic decarboxylation of carboxylic acids is a known process, suggesting that the carboxylic acid group in this compound could be a site for photo-induced reactions. researchgate.net While direct evidence of this compound as a photocatalyst is limited, the isothiazole scaffold itself is a promising component for the design of new photocatalytic materials. mdpi.com The development of coordination polymers and other advanced materials incorporating isothiazole carboxylic acids could lead to efficient systems for various photocatalytic applications. mdpi.com

Based on a comprehensive search of available literature, there is currently no specific information regarding the use of This compound in the fields of catalysis and ligand design as outlined in the requested article structure.

Extensive searches were conducted to find data on the application of "this compound" as:

A ligand for transition metal complexes.

A component in organocatalytic systems.

While the broader class of benzothiazole derivatives has been investigated for such applications, the specific derivative, this compound, does not appear to be a compound that has been utilized or reported in the scientific literature for the requested purposes.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for "this compound."

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of the benzo[d]isothiazole core has seen remarkable advancements, yet specific, high-yield routes to the 4-carboxylic acid derivative are not extensively developed. arkat-usa.org Future research should focus on adapting and optimizing existing methodologies for this target. Key areas for exploration include:

Intramolecular Pathways: Methods like the oxidative dehydrogenative cyclization of 2-mercaptobenzamides, catalyzed by transition metals such as copper, could be adapted. nih.gov The challenge lies in the synthesis of the requisite 2-mercapto-3-aminobenzoic acid precursor.

Intermolecular Pathways: Cascade reactions involving appropriately substituted 2-halobenzamides or 2-halobenzonitriles with sulfur sources like potassium thiocyanate (B1210189) or elemental sulfur, often in the presence of a copper catalyst, present a viable strategy. nih.gov

Metal-Free Approaches: The development of environmentally benign, metal-free synthetic routes is a key goal. This could involve oxidative N-S/C-S bond formation from ortho-haloarylamidines and elemental sulfur, though reaction conditions would need optimization to be compatible with the carboxylic acid functionality. arkat-usa.org

Electrochemical Synthesis: Electrochemical dehydrogenative cyclization offers a green alternative for creating the N-S bond from 2-mercaptobenzamide precursors, a method that could be explored for Benzo[d]isothiazole-4-carboxylic acid. nih.gov

Interactive Table: Promising Synthetic Strategies for this compound
Synthetic StrategyPrecursor TypeKey Reagents/CatalystsPotential Advantages
Intramolecular Cyclization2-mercaptobenzamidesCu(I) catalysts, O₂High efficiency, atom economy
Intermolecular Cascade2-halobenzamidesCuCl, KSCN / S₈Readily available precursors
Metal-Free Oxidative Cyclizationortho-haloarylamidinesElemental sulfurAvoids transition metal contamination
Electrochemical Cyclization2-mercaptobenzamidesConstant-current electrolysisGreen, mild conditions, H₂ byproduct
Wittig-Equivalent ProcessAryl tert-butyl sulfoxidesNBS, phosphine (B1218219) substrateNovel metal-free approach

Investigation of Unexplored Reactivity Patterns of the Core Structure

The reactivity of the benzo[d]isothiazole core, particularly with a carboxylic acid substituent at the 4-position, is largely uncharted territory. The interplay between the electron-withdrawing carboxylic acid group and the heterocyclic ring could lead to novel chemical behaviors.

Future investigations should target:

Photochemical Reactions: Inspired by the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, the photochemical reactivity of the core structure could be explored to synthesize novel, complex heterocyclic systems. rsc.org

Oxidation of the Sulfur Atom: The selective oxidation of the sulfur atom to form benzo[d]isothiazole-1,1-dioxide derivatives is an important transformation. nih.gov Investigating this reaction for the 4-carboxylic acid analogue could yield compounds with new electronic and biological properties.

Functionalization of the Heterocyclic Ring: The carboxylic acid group can direct metallation or other electrophilic substitution reactions to specific positions on the benzene (B151609) or thiazole (B1198619) ring, enabling the synthesis of a library of novel derivatives.

Ring-Transformation Reactions: Exploring conditions that could induce ring-opening or ring-expansion reactions would provide access to entirely new heterocyclic scaffolds. arkat-usa.org

Computational Design of Novel Derivatives with Predicted Properties

In silico methods are powerful tools for accelerating the discovery of molecules with desired characteristics. Computational chemistry can be employed to design novel derivatives of this compound with specific, predictable properties before committing to synthetic efforts. mdpi.comresearchgate.net

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of designed derivatives. This includes calculating the HOMO-LUMO energy gap to estimate chemical reactivity and kinetic stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By building models based on known benzo[d]isothiazole derivatives, QSAR studies can predict the potential biological activity or other properties of newly designed analogues.

Molecular Docking: For applications in medicinal chemistry, molecular docking can predict the binding affinity and interaction patterns of designed derivatives with specific biological targets, such as enzymes or receptors. nih.gov

Prediction of Physicochemical Properties: Computational tools can forecast properties like solubility, lipophilicity, and polarizability, which are crucial for applications in both materials science and pharmaceuticals. mdpi.com

Advanced Characterization of Transient Species and Reaction Intermediates

Many synthetic routes for heterocyclic compounds proceed through short-lived, highly reactive intermediates. arkat-usa.org A thorough understanding of the reaction mechanisms for the synthesis of this compound requires the characterization of these transient species.

Future research should employ:

Advanced Spectroscopic Techniques: Techniques such as low-temperature NMR, rapid-injection NMR, and in-situ IR spectroscopy can be used to directly observe and characterize reaction intermediates.

Mass Spectrometry: High-resolution mass spectrometry can help identify the molecular formulas of transient species trapped from the reaction mixture.

Computational Modeling: DFT calculations can be used to model the structures and energies of proposed intermediates and transition states, providing a theoretical framework to support experimental observations. For example, the formation of transient species like nitrile sulfides or sulfinimides has been proposed in related syntheses and could be computationally investigated. arkat-usa.org

Integration into Emerging Fields of Chemical Science

Modernizing the synthesis of this compound and its derivatives can be achieved by integrating them into emerging fields of chemical technology that offer significant advantages over traditional batch chemistry.

Flow Chemistry: Continuous-flow synthesis can offer improved safety, scalability, and efficiency, particularly for reactions that are highly exothermic or involve hazardous reagents. Adapting multi-step syntheses of benzo[d]isothiazoles to a continuous-flow setup could enable more efficient production. arkat-usa.org

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., ball milling) to drive chemical reactions. Exploring mechanochemical routes could provide a greener, more sustainable method for synthesizing the target compound and its derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of benzothiazole (B30560) and related heterocycles. mdpi.com This approach should be systematically explored for the synthesis of this compound.

Potential for New Applications in Non-Biological Chemical Technologies

While the benzo[d]isothiazole scaffold is heavily explored in medicinal chemistry, its inherent electronic and structural features suggest potential in various non-biological chemical technologies. nih.govjchemrev.com The 4-carboxylic acid handle provides a convenient point for derivatization or integration into larger systems.

Unexplored application areas include:

Materials Science: The rigid, planar structure of the benzo[d]isothiazole core makes it an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The carboxylic acid group can be used to anchor the molecule to surfaces or to polymerize it into functional materials.

Dye Chemistry: Benzothiazole derivatives are used in the synthesis of dyes. jchemrev.com The electronic properties of the this compound core could be tuned through derivatization to create novel dyes with specific absorption and emission profiles for applications in sensing or imaging.

Q & A

Q. What are the optimal synthetic routes for Benzo[d]isothiazole-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound can be adapted from methods used for structurally related heterocyclic carboxylic acids. For example, isothiazole-4-carboxylic acid derivatives are synthesized via cyclization reactions using thionation reagents or via functionalization of preformed heterocycles. A reported procedure for isothiazole-4-carboxylic acid involves esterification with methanol under acidic conditions, yielding a methyl ester with a melting point of 55°C and distinct NMR signals (δ 8.80 ppm for aromatic protons) . To optimize yields, researchers should consider temperature control (e.g., maintaining 0–5°C during cyclization) and catalyst selection (e.g., H₂SO₄ for esterification). Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

  • pH-dependent degradation : Perform accelerated stability testing in buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) to assess weight loss profiles.
  • Light sensitivity : Expose the compound to UV-Vis light (300–800 nm) and track photodegradation using UV spectroscopy.
    Reference data from NIST on similar benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) suggest that electron-withdrawing groups enhance stability under acidic conditions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : Key signals include aromatic protons in the δ 7.5–9.0 ppm range and carboxylic acid protons (if present) near δ 12–13 ppm. Compare with published spectra of analogous compounds, such as isothiazole-4-carboxylic acid methyl ester .
  • Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺ or [M-H]⁻) with an error <5 ppm.
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C₈H₅NO₂S requires C 52.45%, H 2.73%, N 7.65%).

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-deficient isothiazole ring and carboxylic acid group create distinct reactive sites:

  • C-2 position : Susceptible to nucleophilic aromatic substitution due to electron withdrawal by the sulfur and nitrogen atoms.
  • Carboxylic acid : Can be converted to acyl chlorides for amide bond formation or esterified for solubility modulation.
    Density functional theory (DFT) calculations can predict charge distribution, guiding functionalization strategies. For example, studies on benzisoxazole derivatives show that electron-withdrawing groups enhance electrophilicity at specific positions, enabling Suzuki-Miyaura couplings .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anti-inflammatory potential : Measure inhibition of COX-1/COX-2 enzymes via fluorometric assays.
  • Neuroactivity : Screen for GABA receptor modulation using patch-clamp electrophysiology in neuronal cell lines.
    Benzisoxazole analogs have demonstrated neuroleptic and antibacterial properties, suggesting similar testing frameworks for isothiazole derivatives .

Q. How can computational modeling guide the design of this compound-based materials for optoelectronic applications?

  • Bandgap tuning : Use time-dependent DFT (TD-DFT) to simulate absorption spectra. For instance, benzoimidazole-thiazole hybrids exhibit tunable bandgaps (2.8–3.2 eV) suitable for OLEDs .
  • Charge transport : Calculate hole/electron mobility using Marcus theory. The carboxylic acid group may enhance intermolecular hydrogen bonding, improving crystallinity in thin-film devices.
  • Thermal stability : Molecular dynamics simulations can predict decomposition pathways, aligning with DSC/TGA data.

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Cross-validate techniques : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, conflicting melting points may arise from polymorphic forms, which XRD can differentiate.
  • Reference databases : Compare with NIST Chemistry WebBook entries for analogous compounds (e.g., 4-hydroxybenzoic acid, CAS 99-96-7) .
  • Reproduce synthetic conditions : Variations in solvent purity or reaction time may alter spectral profiles. Documenting exact protocols is critical .

Q. How can researchers leverage this compound as a ligand in coordination chemistry?

  • Metal complexation : The carboxylic acid and sulfur/nitrogen atoms act as chelating sites. Test with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water solutions.
  • Catalytic activity : Screen complexes for catalytic efficiency in oxidation reactions (e.g., cyclohexane to adipic acid).
  • Magnetic properties : Use SQUID magnetometry to assess spin states in Fe or Co complexes.

Methodological Notes

  • Synthetic protocols : Always include inert atmosphere (N₂/Ar) for reactions involving sensitive intermediates.
  • Analytical rigor : Triplicate measurements for biological assays and statistical validation (p < 0.05) are mandatory.
  • Data sharing : Deposit spectral data in public repositories (e.g., PubChem) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.